

# comparing the structure of CR-1-30-B with related proteins

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to the Structure and Function of Complement Receptor 1 (**CR-1-30-B**) and Related Proteins

This guide provides a detailed comparison of the structure and function of Complement Receptor 1 (CR1), specifically the **CR-1-30-B** allotype, with other key proteins of the Regulators of Complement Activation (RCA) family. This document is intended for researchers, scientists, and drug development professionals working in immunology and related fields.

## **Introduction to Complement Receptor 1 (CR1)**

Complement Receptor 1, also known as CD35, is a single-pass type I membrane glycoprotein that plays a crucial role in the innate immune system. It is a member of the Regulators of Complement Activation (RCA) family, a group of proteins characterized by the presence of structural motifs known as short consensus repeats (SCRs) or complement control protein repeats (CCPs)[1]. The designation "CR-1-30-B" refers to a specific allotype of human CR1. The "30" indicates that the extracellular domain of this protein is composed of 30 SCRs[1]. These SCRs are further organized into four long homologous repeats (LHRs), designated LHR-A, LHR-B, LHR-C, and LHR-D[2]. The "B" corresponds to the "S" (slow) or "\*2" allotype, which is one of the four major structural allotypes of CR1 found in humans[3]. This allotype has a higher molecular weight due to the presence of an additional LHR[3].

CR1's primary functions include the clearance of immune complexes and pathogens opsonized with complement fragments C3b and C4b, and the regulation of the complement cascade to prevent excessive activation and damage to host tissues. It achieves this regulation through



two main activities: decay-accelerating activity, where it promotes the dissociation of the C3 and C5 convertases of the classical and alternative complement pathways, and cofactor activity, where it serves as a cofactor for the Factor I-mediated cleavage and inactivation of C3b and C4b.

This guide compares **CR-1-30-B** with other important members of the RCA family: Complement Receptor 2 (CR2), Factor H (FH), Decay-Accelerating Factor (DAF), and Membrane Cofactor Protein (MCP). These proteins share structural similarities with CR1 and are also involved in the regulation of the complement system, but they exhibit distinct functional specificities and mechanisms of action.

## Quantitative Comparison of CR1 and Related Proteins

The following table summarizes the key structural and functional parameters of **CR-1-30-B** and its related proteins. The data presented are compiled from various studies and should be interpreted in the context of the specific experimental conditions used in those studies.



| Feature                             | CR-1-30-B<br>(CR1*2<br>Allotype)                                                          | Complemen<br>t Receptor 2<br>(CR2)                                   | Factor H<br>(FH)                                     | Decay-<br>Acceleratin<br>g Factor<br>(DAF)                        | Membrane<br>Cofactor<br>Protein<br>(MCP)             |
|-------------------------------------|-------------------------------------------------------------------------------------------|----------------------------------------------------------------------|------------------------------------------------------|-------------------------------------------------------------------|------------------------------------------------------|
| Number of SCRs                      | 30                                                                                        | 15-16                                                                | 20                                                   | 4                                                                 | 4                                                    |
| Molecular<br>Weight (kDa)           | 250-280<br>(reduced)                                                                      | ~145                                                                 | ~155                                                 | ~70                                                               | 50-70                                                |
| Primary<br>Ligands                  | C3b, C4b,<br>C1q, MBL                                                                     | C3dg, C3d,<br>iC3b,<br>Epstein-Barr<br>virus                         | C3b, sialic<br>acids,<br>heparin                     | C3b, C4b                                                          | C3b, C4b                                             |
| Binding Affinity (Kd) for C3b       | ~8-12 nM<br>(high affinity<br>sites)                                                      | Weaker than<br>CR1                                                   | High affinity                                        | ~10-fold<br>lower than<br>CR1                                     | Variable                                             |
| Binding<br>Affinity (Kd)<br>for C4b | ~120-480 nM<br>(dimeric C4b)                                                              | No significant binding                                               | No significant binding                               | Lower affinity than for C3b                                       | Binds C4b                                            |
| Decay-<br>Accelerating<br>Activity  | Yes, for both classical and alternative pathway C3/C5 convertases                         | No                                                                   | Yes, for<br>alternative<br>pathway C3<br>convertase  | Yes, for both classical and alternative pathway C3/C5 convertases | No                                                   |
| Factor I<br>Cofactor<br>Activity    | Yes, for C3b<br>and C4b<br>cleavage                                                       | No                                                                   | Yes, for C3b cleavage                                | No                                                                | Yes, for C3b<br>and C4b<br>cleavage                  |
| Cellular<br>Distribution            | Erythrocytes,<br>leukocytes,<br>glomerular<br>podocytes,<br>follicular<br>dendritic cells | B cells,<br>follicular<br>dendritic<br>cells,<br>epithelial<br>cells | Plasma<br>protein, also<br>binds to cell<br>surfaces | Broadly expressed on hematopoieti c and non- hematopoieti c cells | Broadly expressed on most peripheral blood cells and |



|          |             |             |         |                | endothelial<br>cells |
|----------|-------------|-------------|---------|----------------|----------------------|
|          |             |             |         | Glycosylphos   |                      |
| Membrane | Transmembra | Transmembra | Soluble | phatidylinosit | Transmembra          |
| Anchor   | ne domain   | ne domain   | protein | ol (GPI)       | ne domain            |
|          |             |             |         | anchor         |                      |

## **Signaling and Regulatory Pathway of CR1**

The following diagram illustrates the central role of CR1 in the regulation of the complement system. CR1, expressed on the surface of various cells, interacts with complement components C3b and C4b that have been deposited on surfaces. This interaction leads to two key regulatory outcomes: the acceleration of the decay of the C3 and C5 convertases, and the enzymatic degradation of C3b and C4b by Factor I, for which CR1 acts as a cofactor.





Click to download full resolution via product page

Caption: CR1's dual role in complement regulation.



## **Experimental Protocols**

Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are generalized and may require optimization for specific experimental setups.

## Solid-Phase Binding Assay for CR1-Ligand Interaction

This assay quantifies the binding of CR1 to its ligands, such as C3b or C4b.

#### Materials:

- Purified soluble CR1 (sCR1)
- Purified C3b or C4b
- ELISA plates (96-well)
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Blocking buffer (e.g., PBS with 1% BSA)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Anti-CR1 primary antibody
- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 2N H2SO4)
- Plate reader

#### Protocol:

- Coat the wells of a 96-well plate with C3b or C4b (e.g., 1-5 μg/mL in coating buffer) overnight at 4°C.
- Wash the plate three times with wash buffer.



- Block the wells with blocking buffer for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Add serial dilutions of sCR1 to the wells and incubate for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Add the anti-CR1 primary antibody and incubate for 1 hour at room temperature.
- Wash the plate three times with wash buffer.
- Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
- · Wash the plate five times with wash buffer.
- Add TMB substrate and incubate in the dark until a blue color develops.
- Stop the reaction by adding the stop solution.
- Read the absorbance at 450 nm using a plate reader.
- Plot the absorbance values against the sCR1 concentration to determine the binding affinity (e.g., by fitting to a saturation binding curve).

## **Decay-Accelerating Activity Assay**

This assay measures the ability of CR1 to accelerate the decay of C3 convertases.

#### Materials:

- Sheep erythrocytes sensitized with antibodies (for classical pathway) or rabbit erythrocytes (for alternative pathway)
- Purified complement components (C1, C4, C2, C3 for classical; Factor B, Factor D, C3 for alternative)
- Purified CR1



- Veronal buffered saline with gelatin (GVB) containing Mg2+ and Ca2+ (GVB++) or Mg2+-EGTA (for alternative pathway)
- Spectrophotometer

#### Protocol:

- Prepare C3 convertase-bearing erythrocytes by incubating sensitized sheep erythrocytes with C1, C4, and C2 (for classical pathway) or rabbit erythrocytes with C3, Factor B, and Factor D (for alternative pathway) for a defined period at 30°C.
- Wash the cells to remove unbound components.
- Resuspend the cells in GVB++.
- Add different concentrations of CR1 to the cell suspension.
- Incubate the mixture at 30°C and take aliquots at different time points.
- · Stop the reaction by adding EDTA.
- Centrifuge the cells and measure the absorbance of the supernatant at 412 nm to quantify hemoglobin release (lysis).
- The decay of the convertase is inversely proportional to the amount of lysis. Plot the
  percentage of convertase activity remaining over time for each CR1 concentration to
  determine the decay-accelerating activity.

## **Factor I Cofactor Activity Assay**

This assay assesses the ability of CR1 to act as a cofactor for the Factor I-mediated cleavage of C3b or C4b.

#### Materials:

- Purified C3b or C4b (radiolabeled or unlabeled)
- Purified Factor I



- Purified CR1
- Reaction buffer (e.g., PBS)
- SDS-PAGE gels
- Coomassie blue stain or autoradiography equipment

#### Protocol:

- In a microcentrifuge tube, combine C3b or C4b, Factor I, and the sample containing CR1 in the reaction buffer.
- Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
- Separate the protein fragments by SDS-PAGE.
- Visualize the cleavage products by Coomassie blue staining or autoradiography (if using radiolabeled substrate). The appearance of specific cleavage fragments (e.g., iC3b, C3c, C3dg for C3b cleavage) indicates cofactor activity.
- The intensity of the cleavage product bands can be quantified using densitometry to compare the cofactor activity of different proteins.

### Conclusion

**CR-1-30-B**, a common allotype of Complement Receptor 1, is a large and structurally complex protein that is a master regulator of the complement system. Its multi-domain structure, with 30 SCRs, allows it to perform diverse functions, including the binding of key complement opsonins and the potent inhibition of the complement cascade through both decay-accelerating and cofactor activities.

When compared to its relatives in the RCA family, CR1 exhibits a broader range of functions. While proteins like DAF are potent decay accelerators and MCP is an efficient cofactor, CR1 uniquely combines both of these regulatory activities for both the classical and alternative pathways. Furthermore, its high-affinity binding to C3b and C4b makes it a crucial molecule for



the clearance of immune complexes, a function not as prominently associated with the other RCA members discussed. Understanding the comparative structural and functional aspects of these proteins is essential for elucidating the intricate mechanisms of complement regulation and for the development of targeted therapeutics for a wide range of inflammatory and autoimmune diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Decay-Accelerating Activity Assay Protocols Creative Biolabs [creative-biolabs.com]
- 2. Quantitative analysis of C4Ab and C4Bb binding to the C3b/C4b receptor (CR1, CD35) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of membrane cofactor protein (MCP) of complement. High expression of MCP on human leukemia cell lines, which is down-regulated during cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparing the structure of CR-1-30-B with related proteins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8217996#comparing-the-structure-of-cr-1-30-b-with-related-proteins]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com